3-Morpholin-4-YL-4-propoxy-benzoic acid molecular weight and structural properties
3-Morpholin-4-YL-4-propoxy-benzoic acid molecular weight and structural properties
An In-Depth Technical Guide to 3-Morpholin-4-YL-4-propoxy-benzoic acid: Molecular Weight and Structural Properties
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Morpholin-4-YL-4-propoxy-benzoic acid, a molecule of significant interest in contemporary medicinal chemistry. This document delves into its core molecular and structural properties, potential synthetic pathways, and the pharmacological relevance of its constituent moieties. The content herein is structured to provide not just factual data, but also to offer expert insights into the rationale behind its structural characteristics and potential applications in drug discovery.
Core Molecular Identity
1.1. Molecular Formula and Weight
3-Morpholin-4-YL-4-propoxy-benzoic acid is a moderately complex organic molecule incorporating three key functional groups: a benzoic acid, a morpholine ring, and a propoxy ether linkage. These features contribute to a unique combination of physicochemical properties relevant to its potential as a bioactive agent.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
1.2. Chemical Structure
The structural arrangement of 3-Morpholin-4-YL-4-propoxy-benzoic acid is foundational to its chemical behavior and biological activity. The morpholine ring is attached at the 3-position of the benzoic acid, ortho to the propoxy group at the 4-position. This specific substitution pattern influences the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions.
Caption: 2D structure of 3-Morpholin-4-YL-4-propoxy-benzoic acid.
Predicted Structural and Spectroscopic Properties
2.1. Infrared (IR) Spectroscopy
The IR spectrum of this molecule is expected to exhibit characteristic absorption bands that confirm the presence of the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[2]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and propoxy groups will appear just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is predicted for the carbonyl group of the aromatic carboxylic acid.[3] Conjugation with the benzene ring typically lowers the frequency compared to saturated carboxylic acids.[3]
-
C-O Stretch (Ether and Carboxylic Acid): The C-O stretching of the propoxy ether and the carboxylic acid will likely result in strong bands in the 1320-1210 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively.[3]
-
N-C Stretch (Morpholine): The C-N stretching of the morpholine ring is expected in the fingerprint region.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. The predicted chemical shifts are as follows:
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm.[4]
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7-8.5 ppm). Due to the substitution pattern, they will likely present as complex, overlapping multiplets.[4]
-
Propoxy Group (-O-CH₂CH₂CH₃): A triplet for the -OCH₂- protons (around δ 4.0 ppm), a sextet for the -CH₂- protons (around δ 1.8 ppm), and a triplet for the terminal -CH₃ protons (around δ 1.0 ppm) are anticipated.
-
Morpholine Ring: The protons of the morpholine ring will likely show two distinct multiplets, corresponding to the protons adjacent to the nitrogen (-N-CH₂-) and the protons adjacent to the oxygen (-O-CH₂-), typically in the δ 3.0-4.0 ppm range.
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the δ 165-175 ppm region.
-
Aromatic Carbons: The six carbons of the benzene ring will appear between δ 110-160 ppm. The carbons directly attached to the oxygen, nitrogen, and carboxyl group will be the most downfield shifted.
-
Propoxy Group Carbons: The three carbons of the propoxy group will be found in the upfield region, with the -OCH₂- carbon around δ 70 ppm, and the other two carbons at higher field.
-
Morpholine Ring Carbons: The four carbons of the morpholine ring are expected to have two distinct signals, with the carbons adjacent to the nitrogen appearing around δ 50-55 ppm and those adjacent to the oxygen around δ 65-70 ppm.
2.3. Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide valuable fragmentation information for structural elucidation.
-
Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at m/z 265.31.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the propoxy group, cleavage of the morpholine ring, and decarboxylation of the benzoic acid moiety. The fragmentation of morpholine derivatives often involves cleavage of the ring to produce characteristic fragment ions.[5][6]
2.4. Crystal Structure
While no crystal structure has been published for this specific molecule, related structures of morpholino-substituted benzoic acids have been reported.[7][8][9][10][11] It is anticipated that in the solid state, the molecule would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.[7][8][9] The morpholine ring typically adopts a stable chair conformation.[7][8][9][10]
Proposed Synthetic Methodologies
The synthesis of 3-Morpholin-4-YL-4-propoxy-benzoic acid can be approached through several established synthetic strategies in organic chemistry. A plausible and efficient route would involve a nucleophilic aromatic substitution (SNAr) reaction as a key step.
3.1. Retrosynthetic Analysis
A logical retrosynthetic disconnection would involve breaking the C-N bond between the morpholine ring and the benzoic acid core. This leads to a key intermediate, a halogenated or otherwise activated 4-propoxybenzoic acid derivative, and morpholine.
Caption: Retrosynthetic analysis for 3-Morpholin-4-YL-4-propoxy-benzoic acid.
3.2. Step-by-Step Experimental Protocol
This proposed protocol is based on well-established reactions for the synthesis of similar compounds.
Step 1: Propoxylation of a 3-Halo-4-hydroxybenzoic acid derivative
-
Reactants: 3-Fluoro-4-hydroxybenzoic acid (or another suitable 3-halo derivative), 1-bromopropane, and a suitable base (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
Dissolve the 3-fluoro-4-hydroxybenzoic acid and potassium carbonate in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add 1-bromopropane to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-fluoro-4-propoxybenzoic acid.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Nucleophilic Aromatic Substitution with Morpholine
-
Reactants: 3-Fluoro-4-propoxybenzoic acid and morpholine.
-
Solvent: A high-boiling polar aprotic solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the 3-fluoro-4-propoxybenzoic acid in the chosen solvent in a sealed reaction vessel.
-
Add an excess of morpholine to the solution.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C) and monitor by TLC or HPLC. The electron-withdrawing carboxylic acid group will activate the aromatic ring towards nucleophilic attack.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude 3-Morpholin-4-YL-4-propoxy-benzoic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Alternative Synthetic Approaches:
-
Ullmann Condensation: This copper-catalyzed reaction could be employed to couple a 3-halo-4-propoxybenzoic acid with morpholine. This method often requires high temperatures but can be effective for less activated aromatic halides.[12][13][14]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 3-bromo- or 3-iodo-4-propoxybenzoic acid ester and morpholine, followed by hydrolysis of the ester, represents a modern and versatile alternative.[15]
Scientific Rationale and Potential Applications
The unique combination of the morpholine, propoxy, and benzoic acid moieties in 3-Morpholin-4-YL-4-propoxy-benzoic acid suggests significant potential in drug discovery and development.
4.1. The Role of the Morpholine Scaffold
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[16][17] Its inclusion in a drug candidate can confer several advantageous properties:
-
Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and modulate lipophilicity, which are critical for favorable pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[17][18]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.
-
Biological Activity: The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, and the ring itself can engage in van der Waals interactions within a biological target's binding site.[18] Morpholine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[16][17][19]
4.2. The Significance of the Benzoic Acid and Propoxy Groups
-
Benzoic Acid Derivatives: Benzoic acid and its derivatives are known to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[20][21][22] The carboxylic acid group can act as a key hydrogen bonding donor and acceptor, and can also exist as a carboxylate anion at physiological pH, enabling ionic interactions.
-
Propoxy Group: The propoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The length and branching of such alkyl ether chains are often fine-tuned in drug design to optimize potency and pharmacokinetic properties.
4.3. Potential Therapeutic Areas
Given the known activities of its constituent parts, 3-Morpholin-4-YL-4-propoxy-benzoic acid and its analogs could be investigated for a variety of therapeutic applications, including but not limited to:
-
Oncology: As a scaffold in the design of kinase inhibitors or other anti-proliferative agents.
-
Inflammatory Diseases: As a potential anti-inflammatory agent.
-
Infectious Diseases: For its potential antimicrobial or antiviral properties.
-
Central Nervous System (CNS) Disorders: The morpholine moiety is known to be present in several CNS-active drugs, suggesting potential applications in this area.[18]
Conclusion
3-Morpholin-4-YL-4-propoxy-benzoic acid represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited, a thorough understanding of its constituent functional groups allows for a reliable prediction of its structural and spectroscopic properties. The proposed synthetic methodologies offer a clear path for its preparation, enabling further studies into its biological activity. The convergence of the favorable properties of the morpholine, benzoic acid, and propoxy moieties makes this compound and its derivatives attractive candidates for the development of novel therapeutic agents.
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